5-Isopropoxy-2,4-dimethylbenzoic acid
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Overview
Description
5-Isopropoxy-2,4-dimethylbenzoic acid: is an organic compound with the molecular formula C12H16O3 It is a derivative of benzoic acid, characterized by the presence of isopropoxy and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropoxy-2,4-dimethylbenzoic acid typically involves the esterification of 2,4-dimethylbenzoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Isopropoxy-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid or 2,4-dimethylbenzaldehyde.
Reduction: Formation of 5-isopropoxy-2,4-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
5-Isopropoxy-2,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2,4-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzoic acid: Lacks the isopropoxy group, resulting in different chemical and biological properties.
5-Methoxy-2,4-dimethylbenzoic acid: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and applications.
2,4,6-Trimethylbenzoic acid: Has an additional methyl group, affecting its steric and electronic characteristics.
Uniqueness
5-Isopropoxy-2,4-dimethylbenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,4-dimethyl-5-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-7(2)15-11-6-10(12(13)14)8(3)5-9(11)4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
FNGVSDZIXBRJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OC(C)C)C |
Origin of Product |
United States |
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